Pyriproxyfen-d6
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Overview
Description
Pyriproxyfen-d6 is a deuterated analog of pyriproxyfen, a pyridine-based insect growth regulator. Pyriproxyfen is widely used in agriculture and public health to control insect pests by mimicking juvenile hormone, thereby disrupting the growth and development of insects. This compound is primarily used in scientific research to study the metabolism and environmental fate of pyriproxyfen due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyriproxyfen-d6 involves the incorporation of deuterium atoms into the pyriproxyfen molecule. The general synthetic route includes the following steps:
Preparation of 1-(4-phenoxyphenoxy)-2-propanol-d6: This intermediate is synthesized by reacting phenoxyphenol with deuterated propylene oxide in the presence of an alkali catalyst.
Formation of this compound: The intermediate 1-(4-phenoxyphenoxy)-2-propanol-d6 is then reacted with 2-chloropyridine in the presence of an alkali catalyst and a suitable solvent such as ether or N-methyl pyrrolidone to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and advanced purification techniques such as chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Pyriproxyfen-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound oxides, while reduction may produce deuterated alcohols.
Scientific Research Applications
Pyriproxyfen-d6 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:
Metabolism Studies: this compound is used to study the metabolic pathways of pyriproxyfen in various organisms.
Environmental Fate: Researchers use this compound to investigate the environmental degradation and persistence of pyriproxyfen.
Residue Analysis: This compound is employed in analytical chemistry to develop and validate methods for detecting pyriproxyfen residues in agricultural products.
Toxicological Studies: this compound helps in understanding the toxicological effects of pyriproxyfen on non-target organisms.
Mechanism of Action
Pyriproxyfen-d6, like pyriproxyfen, acts as a juvenile hormone analog. It binds to the juvenile hormone receptor in insects, disrupting normal hormonal regulation and preventing the transition from larval to adult stages. This leads to the inhibition of molting and reproduction, ultimately causing the death of the insect . The molecular targets include the Methoprene-tolerant protein and other key players in the juvenile hormone signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Diflubenzuron: Another insect growth regulator that inhibits chitin synthesis.
Methoprene: A juvenile hormone analog similar to pyriproxyfen.
Fenoxycarb: An insect growth regulator with a similar mode of action.
Uniqueness of Pyriproxyfen-d6
This compound is unique due to its stable isotopic labeling, which makes it an invaluable tool in research. Its deuterated form allows for precise tracking and analysis in metabolic and environmental studies, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C20H19NO3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[1,1,1,2,3,3-hexadeuterio-3-(4-phenoxyphenoxy)propan-2-yl]oxypyridine |
InChI |
InChI=1S/C20H19NO3/c1-16(23-20-9-5-6-14-21-20)15-22-17-10-12-19(13-11-17)24-18-7-3-2-4-8-18/h2-14,16H,15H2,1H3/i1D3,15D2,16D |
InChI Key |
NHDHVHZZCFYRSB-LGSOXFGXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=CC=CC=N3 |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=CC=CC=N3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.